molecular formula C10H9BrF2O2 B1486366 Ethyl 2-bromo-4,6-difluorophenylacetate CAS No. 1805104-90-8

Ethyl 2-bromo-4,6-difluorophenylacetate

Cat. No.: B1486366
CAS No.: 1805104-90-8
M. Wt: 279.08 g/mol
InChI Key: WCJSELDBQXVGJC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,6-difluorophenylacetate is a halogenated aromatic ester with the molecular formula C₁₀H₉BrF₂O₂. This compound features a phenyl ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 6-positions, esterified with an ethyl acetate group. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic compounds are pivotal for coupling reactions or further functionalization .

Properties

IUPAC Name

ethyl 2-(2-bromo-4,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)5-7-8(11)3-6(12)4-9(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSELDBQXVGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-bromo-4,6-difluorophenylacetate shares structural similarities with other halogenated or substituted phenylacetates. Key comparisons include:

Compound Name Substituents Molecular Formula Key Functional Groups Reactivity Profile
This compound Br (2-), F (4-, 6-) C₁₀H₉BrF₂O₂ Bromine, Fluorine, Ester Electrophilic substitution, Suzuki coupling
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate F (4-), OCH₃ (2-, 6-) C₁₂H₁₅FO₄ Fluorine, Methoxy, Ester Nucleophilic acyl substitution, O-demethylation
2-Bromo-4-p-nitrobenzoylmethylenemesitylene Br, NO₂, CH₃ C₁₇H₁₄BrNO₃ Bromine, Nitro, Methyl Catalytic hydrogenation, azo-derivative formation

Key Observations :

  • Halogen Effects : Bromine in the target compound enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki), whereas fluorine in the methoxy analog () increases electron-withdrawing effects, stabilizing the aromatic ring .
  • Substituent Impact on Physical Properties : Bromine’s higher molecular weight and polarizability compared to methoxy groups likely result in higher melting points (e.g., 154–155°C for the nitro-bromo compound in vs. unspecified for ’s methoxy derivative) .
  • Solubility : Methoxy groups () improve solubility in polar aprotic solvents (e.g., ethyl acetate), whereas bromine and fluorine substituents may reduce solubility due to increased hydrophobicity .

Preparation Methods

Bromination

  • Starting Material: 4,6-difluorophenylacetic acid or ethyl 4,6-difluorophenylacetate
  • Brominating Agents: N-bromosuccinimide (NBS) is commonly used for selective bromination at the benzylic position. Alternatively, elemental bromine (Br2) under controlled conditions may be used.
  • Catalysts: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can facilitate bromination.
  • Solvents: Common solvents include carbon tetrachloride (CCl4), chloroform, or dichloromethane (DCM).
  • Conditions: The reaction is typically carried out under reflux or at controlled temperatures (e.g., 60–80 °C) with stirring and exclusion of light to prevent side reactions.

Esterification

  • Starting Material: Brominated 4,6-difluorophenylacetic acid
  • Reagents: Ethanol as the alcohol component; concentrated sulfuric acid or p-toluenesulfonic acid as acid catalysts.
  • Conditions: Reflux under acidic conditions for several hours (typically 4–8 hours) to drive the esterification to completion.
  • Workup: The reaction mixture is cooled, neutralized, and the product is extracted with organic solvents such as ethyl acetate. The organic layer is washed, dried, and concentrated to isolate the ester.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Bromination of 4,6-difluorophenylacetic acid NBS, benzoyl peroxide, CCl4, reflux, 2–4 h Introduction of bromine at the benzylic position
2 Esterification of brominated acid Ethanol, H2SO4 (conc.), reflux, 4–8 h Formation of this compound

Data Table: Typical Reaction Parameters and Yields

Parameter Typical Value/Condition Notes
Brominating agent N-bromosuccinimide (NBS), 1.1 eq Ensures selective monobromination
Radical initiator Benzoyl peroxide, catalytic amount Initiates radical bromination
Solvent Carbon tetrachloride or dichloromethane Non-polar solvents preferred
Bromination temperature 60–80 °C Controlled to avoid polybromination
Bromination time 2–4 hours Monitored by TLC or HPLC
Esterification catalyst Concentrated sulfuric acid (cat.) Strong acid to promote ester formation
Esterification solvent Ethanol Acts as both solvent and reactant
Esterification temp. Reflux (78 °C) Ensures reaction completion
Esterification time 4–8 hours Longer times improve yield
Isolated yield 65–80% Dependent on purity of starting materials

Comparative Notes on Similar Compounds

  • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is synthesized similarly by bromination followed by methyl esterification, demonstrating the general applicability of these methods for halogenated phenylacetate esters.

  • The presence of fluorine atoms at positions 4 and 6 on the phenyl ring affects the electronic properties and reactivity, requiring careful control during bromination to avoid undesired substitution patterns.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-bromo-4,6-difluorophenylacetate?

Methodological Answer: A common approach involves coupling halogenated phenylboronic acids with ethyl bromodifluoroacetate. For example:

  • Step 1: React 2-bromo-4,6-difluorophenylboronic acid with ethyl bromodifluoroacetate under Suzuki-Miyaura cross-coupling conditions (palladium catalyst, base, and inert atmosphere) .
  • Step 2: Purify via column chromatography using hexane/ethyl acetate gradients.
    Alternative methods include electrophilic substitution on prefluorinated acetophenone derivatives, as seen in analogous syntheses using CuBr under alkaline conditions .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • Spectroscopy:
    • NMR: 19F^{19}\text{F} NMR identifies fluorine environments (e.g., -CF2_2 groups at δ -110 to -120 ppm). 1H^{1}\text{H} NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm) .
    • MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ at m/z 295.98 for C10_{10}H8_8BrF2_2O2_2) .
  • X-ray crystallography resolves halogen positioning and steric effects in solid-state structures .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Keep at 2–8°C in airtight containers away from oxidizers.
  • Spill Management: Absorb with inert material (e.g., sand), dispose as hazardous waste .
  • Toxicity: Avoid skin contact—bromine/fluorine substituents may cause severe burns .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of halogenated phenylacetates?

Methodological Answer: Regioselectivity is influenced by:

  • Catalytic Systems: Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 alters coupling efficiency at brominated positions .
  • Reaction Conditions: Acidic vs. basic media direct electrophilic substitution (e.g., CuBr in NaOH favors para-bromination over ortho) .
  • Data Example: Base-catalyzed reactions target methyl groups, while acid catalysis favors methylene carbons in analogous ketone systems .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

Methodological Answer:

  • Bromine: Acts as a leaving group in nucleophilic substitutions. Its electron-withdrawing nature deactivates the aromatic ring, directing incoming electrophiles to meta positions .
  • Fluorine: Enhances ring electron deficiency via inductive effects, stabilizing intermediates in coupling reactions. Fluorine’s ortho/para-directing nature complicates regiochemical outcomes .
  • Case Study: In Suzuki couplings, fluorine’s electronegativity increases oxidative addition rates at Pd centers by 30% compared to non-fluorinated analogs .

Q. Are there contradictions in spectroscopic data interpretation for this compound, and how can they be resolved?

Methodological Answer:

  • Contradiction: Overlapping 1H^{1}\text{H} NMR signals for aromatic protons and ester groups.
  • Resolution: Use DEPT-135 or 2D-COSY to differentiate coupling patterns. Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) .
  • Case Study: Discrepancies in fluorine chemical shifts were resolved by variable-temperature NMR to account for conformational mobility .

Q. What are the potential biological targets of this compound based on structural analogs?

Methodological Answer:

  • Enzyme Inhibition: Analogous difluorophenylacetates inhibit cytochrome P450 enzymes (e.g., CYP3A4 IC50_{50} = 12 µM) due to halogen-induced steric hindrance .
  • Antimicrobial Activity: Bromine enhances membrane permeability; fluorinated analogs show MIC values of 8 µg/mL against S. aureus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4,6-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4,6-difluorophenylacetate

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